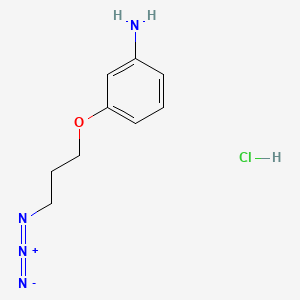

3-(3-Azidopropoxy)aniline hydrochloride

Description

BenchChem offers high-quality 3-(3-Azidopropoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Azidopropoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H13ClN4O |

|---|---|

Molecular Weight |

228.68 g/mol |

IUPAC Name |

3-(3-azidopropoxy)aniline;hydrochloride |

InChI |

InChI=1S/C9H12N4O.ClH/c10-8-3-1-4-9(7-8)14-6-2-5-12-13-11;/h1,3-4,7H,2,5-6,10H2;1H |

InChI Key |

DEQXISJHSMNTMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OCCCN=[N+]=[N-])N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

3-(3-Azidopropoxy)aniline Hydrochloride: A Bifunctional Linker for Advanced Bioconjugation and PROTAC Synthesis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the precise spatial arrangement of molecular components is critical for the efficacy of complex modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). 3-(3-Azidopropoxy)aniline hydrochloride has emerged as a highly versatile, heterobifunctional linker designed to bridge distinct pharmacophores. By offering two orthogonal reactive handles—a nucleophilic aniline and a bioorthogonal aliphatic azide—this molecule enables highly modular, step-wise conjugation strategies.

As an application scientist, I have structured this guide to move beyond basic structural data. Here, we will dissect the mechanistic rationale behind its chemical design and provide self-validating, field-tested protocols for its integration into complex synthetic workflows.

Physicochemical Profile & Structural Rationale

The utility of 3-(3-Azidopropoxy)aniline hydrochloride lies in its tripartite structural design: an aromatic amine, a flexible aliphatic spacer, and an azide terminus.

Quantitative Data Summary

| Property | Specification |

| Chemical Name | 3-(3-Azidopropoxy)aniline hydrochloride |

| CAS Number | 2763755-92-4 |

| Molecular Formula | C₉H₁₃ClN₄O |

| Molecular Weight | 228.68 g/mol |

| Reactive Moieties | Primary Aromatic Amine (-NH₂), Aliphatic Azide (-N₃) |

| Spacer Length | 3-Carbon (Propoxy) |

| Salt Form | Hydrochloride (HCl) |

Mechanistic Causality in Structural Design

-

The Hydrochloride Salt: Freebase anilines are notoriously susceptible to air oxidation, which leads to dark, degraded impurities over time. Supplying this linker as an HCl salt protonates the amine, locking it in an oxidation-resistant state and significantly enhancing its solubility in polar aprotic solvents (e.g., DMF, DMSO) used in bioconjugation.

-

Meta-Substitution: The propoxy group is positioned meta to the aniline amine. This prevents the severe steric hindrance and potential ortho-effect side reactions (such as benzimidazole formation) that plague ortho-substituted equivalents during amide coupling.

-

The Propoxy Spacer: A 3-carbon chain provides a critical balance. It is long enough to relieve steric clash between the bulky aromatic core and the subsequent click-chemistry triazole, yet short enough to maintain the rigid, low-molecular-weight profile required for cell-permeable PROTACs.

Workflow Visualization: Strategic Order of Operations

When utilizing a bifunctional linker, the order of operations is paramount. Amidation must always precede the click reaction. If the CuAAC click reaction is performed first, the reducing agents (like sodium ascorbate) or transition metals can interfere with subsequent amide coupling activations.

Fig 1: Two-step orthogonal bioconjugation workflow utilizing 3-(3-Azidopropoxy)aniline HCl.

Experimental Protocols (Self-Validating Systems)

The following protocols are engineered to be self-validating, meaning they include built-in chemical checkpoints to ensure reaction fidelity.

Protocol 1: Chemoselective Amidation of the Aniline Core

Anilines are weaker nucleophiles than aliphatic amines. Therefore, highly efficient coupling reagents like HATU are required. Crucially, N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA). The steric bulk of DIPEA prevents it from acting as a nucleophile, thereby suppressing the formation of unwanted tetramethylguanidine byproducts—a common failure point when using HATU with anilines[1].

Step-by-Step Methodology:

-

Activation: In an oven-dried vial, dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

-

Base Addition: Add DIPEA (3.0 eq). The excess base is required because 1.0 eq will be consumed neutralizing the hydrochloride salt of the linker. Stir for 10 minutes at room temperature to form the active OAt-ester.

-

Linker Addition: Add 3-(3-Azidopropoxy)aniline hydrochloride (1.1 eq) to the mixture. The DIPEA will in situ freebase the aniline, initiating the nucleophilic attack.

-

Validation (LC-MS): After 1 hour, sample 1 µL of the reaction into 1 mL of MeOH. Analyze via LC-MS. You should observe the disappearance of the activated ester mass and the appearance of the product mass[M+H]⁺.

-

Workup: Quench with saturated NaHCO₃, extract with EtOAc, and wash the organic layer with 5% LiCl (to remove residual DMF) before concentrating.

Protocol 2: Bioorthogonal CuAAC Bioconjugation

Once the azide-functionalized intermediate is secured, it can be "clicked" to an alkyne-bearing payload. To prevent oxidative damage to sensitive biological payloads, a Cu(I)-stabilizing ligand such as THPTA or TBTA must be used[2][3]. THPTA is preferred for aqueous systems.

Step-by-Step Methodology:

-

Preparation: Dissolve the azide-intermediate (1.0 eq) and the alkyne-payload (1.05 eq) in a degassed solvent mixture (e.g., tert-butanol/water 1:1 or PBS for biomolecules).

-

Catalyst Complexation (Critical Step): In a separate vial, premix CuSO₄ (0.1 eq) and THPTA ligand (0.5 eq). Causality: Premixing ensures that all Cu(II) is coordinated before it enters the reaction, preventing free copper from generating reactive oxygen species (ROS) that degrade payloads[2].

-

Initiation: Add the Cu/THPTA complex to the main reaction. Finally, add freshly prepared sodium ascorbate (0.5 eq) to reduce Cu(II) to the catalytically active Cu(I)[4].

-

Validation & Quenching: Monitor via LC-MS or SDS-PAGE (if a protein is involved)[4]. The reaction is typically complete within 1-4 hours. Once complete, add EDTA (10 mM final concentration) and stir for 15 minutes. Causality: EDTA aggressively chelates the copper catalyst, halting the reaction and preventing metal-induced aggregation during purification[4].

References

- Sigma-Aldrich. "3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich". Sigma-Aldrich Catalog.

- BenchChem. "Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG7-acid". BenchChem Protocols.

- National Center for Biotechnology Information (PMC). "Click Triazoles for Bioconjugation". NIH PubMed Central.

- National Center for Biotechnology Information (PMC). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides". NIH PubMed Central.

- ACS Publications. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases". The Journal of Organic Chemistry.

Sources

Technical Guide: Heterobifunctional Azide-Aniline Linkers

Orthogonality, Cleavability, and Applications in Chemical Biology

Executive Summary

The Azide-Aniline Linker represents a specialized class of heterobifunctional reagents critical to modern drug discovery, particularly in DNA-Encoded Libraries (DEL) , Antibody-Drug Conjugates (ADCs) , and Photoaffinity Labeling .[1] Unlike standard amine-azide linkers, the aromatic amine (aniline) offers unique electronic properties—specifically a significantly lower pKa (~4.6) compared to aliphatic amines (~10.5)—enabling pH-controlled orthogonal reactivity.[1] Furthermore, the aniline moiety serves as a precursor for cleavable azo-linkages , a cornerstone technology for "off-DNA" hit confirmation in DEL screening.[1]

Part 1: Chemical Architecture & Physicochemical Properties[1]

The utility of this linker stems from the distinct reactivity profiles of its two terminal groups: the Azide (

1.1 The Orthogonal Pair

| Feature | Azide Group ( | Aniline Group ( |

| Primary Reactivity | Bioorthogonal "Click" Chemistry (CuAAC, SPAAC) | Nucleophilic Acylation, Reductive Amination, Diazotization |

| Electronic State | Mildly electrophilic (1,3-dipole) | Weakly nucleophilic (due to resonance delocalization) |

| pKa (Conjugate Acid) | N/A (Non-basic) | ~4.6 (Crucial for pH switching) |

| Stability | Stable to TFA (acid), Piperidine (base), and PCR cycling | Stable to basic conditions; prone to oxidation over time |

| Key Application | Library closure, tag attachment | Site-specific attachment, Cleavable linker formation |

1.2 The "pH Switch" Phenomenon

A defining property of the aniline linker is its ability to be selectively modified in the presence of aliphatic amines.

-

Mechanism: At pH 5.0–6.0, aliphatic amines (e.g., Lysine side chains, N-termini) are fully protonated (

) and unreactive. The aniline, with a pKa of ~4.6, remains largely unprotonated ( -

Expert Insight: This allows for the selective installation of the linker onto aniline-reactive scaffolds (e.g., using activated esters or aldehydes) without protecting aliphatic amines.[1]

Part 2: The Cleavable Azo-Linker Strategy (DEL Focus)

In DNA-Encoded Library (DEL) technology, the azide-aniline pair is frequently employed to construct chemically cleavable linkers .[1] This is essential for converting "On-DNA" hits into "Off-DNA" small molecules for mass spectrometry analysis (AS-MS).[1]

2.1 The Mechanism[2]

-

Synthesis: The aniline moiety of the linker reacts with a partner (often a phenol or another aniline via diazotization) to form an Azobenzene (

) bridge. -

Selection: The DNA-tagged library is screened against a protein target.[1]

-

Cleavage: Post-selection, the azo bond is reductively cleaved using Sodium Dithionite (

) , releasing the small molecule warhead from the DNA tag.[1]

2.2 Workflow Visualization

The following diagram illustrates the lifecycle of an Azide-Aniline based cleavable linker in a DEL campaign.

Caption: Workflow utilizing the Azide-Aniline linker for reversible DNA-tagging. The aniline forms the cleavable azo-junction, while the azide secures the encoding DNA tag.

Part 3: Experimental Protocols

Protocol A: Selective Aniline Acylation (pH Controlled)

Objective: To attach the linker to an aniline-containing scaffold in the presence of competing aliphatic amines.[1]

-

Buffer Preparation: Prepare a 0.1 M Phosphate-Citrate buffer adjusted to pH 5.5 .

-

Dissolution: Dissolve the scaffold (containing both aniline and aliphatic amines) in the buffer/DMSO mixture (9:1 v/v).

-

Activation: Dissolve the Carboxyl-PEG-Azide linker (1.2 eq) and EDC (1.5 eq) / Sulfo-NHS (1.5 eq) in the same buffer. Incubate for 15 minutes to form the active ester.

-

Coupling: Add the activated linker to the scaffold solution.[1]

-

Reaction: Stir at room temperature for 4–6 hours.

-

Purification: Desalt using a C18 Sep-Pak cartridge or HPLC.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: To conjugate the azide end of the linker to a DNA tag or alkyne-drug.

-

Reagents:

-

Procedure:

-

Incubation: Incubate at 25°C for 1 hour.

-

Note: If using DNA, avoid high copper concentrations for prolonged periods to prevent DNA degradation.[1]

-

-

Quenching: Add EDTA (10 mM final) to chelate copper.

Protocol C: Reductive Cleavage of Azo-Linkers

Objective: To cleave the aniline-derived azo bond for hit confirmation.

-

Preparation: Prepare a fresh 100 mM stock of Sodium Dithionite (

) in 100 mM Phosphate Buffer (pH 8.0). Note: Dithionite degrades rapidly in solution; use immediately.[1] -

Cleavage Reaction: Add the dithionite solution to the DNA-Small Molecule conjugate (final conc: 20 mM dithionite).

-

Incubation: Incubate at 37°C for 30 minutes.

-

Visual Cue: If the azo compound was colored (often yellow/orange), the solution should become colorless upon reduction to the hydrazine/aniline species.

-

-

Extraction: Extract the released small molecule with Ethyl Acetate (if hydrophobic) or analyze the aqueous phase directly via LC-MS.[1]

Part 4: Safety & Stability Considerations

-

Azide Hazards: While organic azides used in linkers (Low C/N ratio) are generally stable, avoid concentrating reaction mixtures to dryness if the molecular weight is low (<200 Da).[1] Always work behind a blast shield when scaling up >1 gram.[1]

-

Aniline Oxidation: Anilines are prone to oxidation (browning) upon air exposure.[1] Store aniline-containing linkers under Argon at -20°C.

-

Dithionite Handling: Sodium dithionite is a self-heating solid and releases

gas upon contact with acid/water.[1] Use in a fume hood.[1]

References

-

Vertex Pharmaceuticals. (2025). DNA-Encoded Library Hit Confirmation: Bridging the Gap Between On-DNA and Off-DNA Chemistry. NIH/PubMed Central. Link

-

BenchChem. (2025).[1][4] Stability of the Azide Group in Amine and Carboxyl Reactions. Technical Support Center. Link

-

Enamine. (2025).[1] Azide-linkers for Drug Design & Click Chemistry. Enamine.net.[1] Link

-

MedChemExpress. (2025). Azide-C2-Azide: Cleavable ADC Linker Protocols. MedChemExpress. Link

-

Creative Biolabs. (2025).[1][5] Heterobifunctional Crosslinkers: Design and Application in ADCs. Creative Biolabs. Link

Sources

3-(3-Azidopropoxy)aniline HCl molecular weight and formula

Technical Monograph: 3-(3-Azidopropoxy)aniline Hydrochloride

Executive Summary & Identity

3-(3-Azidopropoxy)aniline Hydrochloride is a specialized heterobifunctional linker used primarily in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and chemical biology probes. It features an aniline moiety (amine-reactive or ligand-binding) and a terminal azide group (click-chemistry ready), separated by a propyl ether spacer.

The hydrochloride salt form enhances water solubility and stability compared to the free base, making it suitable for aqueous bioconjugation protocols.

Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Data | Notes |

| Chemical Name | 3-(3-Azidopropoxy)aniline Hydrochloride | IUPAC: 3-(3-azidopropoxy)aniline;hydrochloride |

| CAS Number | 2763755-92-4 | Verified Commercial Registry |

| Molecular Formula | C₉H₁₃ClN₄O | C₉H₁₂N₄O[1][2][3][4][5][6] · HCl |

| Molecular Weight | 228.68 g/mol | Free Base MW: 192.22 g/mol |

| Appearance | Off-white to pale brown solid | Hygroscopic; store under inert gas |

| Solubility | DMSO, DMF, Water (>10 mg/mL) | Salt form aids aqueous solubility |

| Reactive Groups | Primary Amine (-NH₂), Azide (-N₃) | Orthogonal reactivity |

Structural Analysis

The molecule consists of three functional domains:

-

The Anchor (Aniline): A meta-substituted aniline ring providing a nucleophilic handle for acylation, alkylation, or reductive amination.

-

The Spacer (Propyl Ether): A 3-carbon alkyl chain linked via an ether bond, providing flexibility and spacing to prevent steric clash during ligand binding.

-

The Warhead (Azide): A terminal azide group poised for bioorthogonal "Click Chemistry" (CuAAC or SPAAC).

Synthesis & Manufacturing Protocol

The synthesis requires careful control to introduce the azide group without reducing it during the formation of the aniline. The standard industrial route utilizes a selective reduction strategy.

Synthetic Route (Retrosynthetic Analysis)

-

Precursor: 3-Nitrophenol.

-

Alkylation: Introduction of the spacer.

-

Azidation: Nucleophilic substitution.[5]

-

Selective Reduction: Nitro to Amine (chemoselective).

-

Salt Formation: Stabilization.

Detailed Experimental Workflow

Step 1: Alkylation

-

Reagents: 3-Nitrophenol, 1-Bromo-3-chloropropane, K₂CO₃, DMF.

-

Process: React 3-nitrophenol with excess 1-bromo-3-chloropropane at 60°C. The bromo- group is more reactive, leading to selective alkylation at the phenol oxygen.

-

Product: 1-(3-Chloropropoxy)-3-nitrobenzene.

Step 2: Azidation

-

Reagents: Sodium Azide (NaN₃), DMF, catalytic NaI.

-

Process: Heat the chloro-intermediate with NaN₃ at 80°C for 12 hours.

-

Safety: Warning: Maintain temperature control to prevent thermal decomposition of the azide.

-

Product: 1-(3-Azidopropoxy)-3-nitrobenzene.

Step 3: Chemoselective Reduction (The Critical Step)

-

Challenge: Standard hydrogenation (Pd/C + H₂) or Staudinger conditions (PPh₃) will reduce the azide to an amine, destroying the click handle.

-

Solution: Use Iron/Ammonium Chloride (Fe/NH₄Cl) or Tin(II) Chloride (SnCl₂) reduction. These conditions reduce the nitro group (-NO₂) to aniline (-NH₂) while leaving the aliphatic azide (-N₃) intact.

-

Protocol: Suspend intermediate in Ethanol/Water (3:1). Add Fe powder (5 equiv) and NH₄Cl (5 equiv). Reflux for 2 hours. Filter through Celite.

Step 4: Hydrochlorination

-

Reagents: 4M HCl in Dioxane.

-

Process: Dissolve the free base oil in dry diethyl ether. Dropwise add HCl/Dioxane at 0°C. The product precipitates as a solid. Filter and dry under vacuum.[5]

Applications in Drug Discovery

This compound acts as a "Click-Ready" aniline linker. Its primary utility lies in modular drug design.

A. PROTAC Synthesis

PROTACs (Proteolysis Targeting Chimeras) require a linker to connect an E3 ligase ligand (e.g., Thalidomide, VHL ligand) to a Target Protein ligand.

-

Workflow:

-

The Aniline amine is conjugated to a carboxylic acid on the E3 ligase ligand (e.g., via amide coupling).

-

The Azide tail is reacted via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) with an alkyne-functionalized Target Protein ligand.

-

-

Advantage: The propyl ether chain provides a short, semi-rigid spacer that can improve cell permeability compared to long PEG chains.

B. Photoaffinity Labeling

The aniline moiety can be converted into a diazirine or benzophenone (photocrosslinker), while the azide serves as a reporter tag handle.

C. Surface Functionalization

Used to attach aniline-based drugs or dyes to alkyne-modified surfaces (glass slides, nanoparticles) for diagnostic arrays.

Handling & Safety Profile

Hazard Classification:

-

Acute Toxicity: Toxic if swallowed, inhaled, or in contact with skin (characteristic of anilines).[2]

-

Energetic Material: Contains an azide group.[5] While the C/N ratio (9 carbons / 4 nitrogens = 2.25) is below the "Rule of Six" safety threshold of 3, the molecule is relatively stable due to the small size of the azide relative to the aromatic ring. However, do not concentrate to dryness with heat and avoid metal spatulas (potential for metal azide formation).

Storage:

-

Temperature: -20°C.

-

Atmosphere: Inert gas (Argon/Nitrogen). The HCl salt is hygroscopic; moisture uptake can lead to hydrolysis or stoichiometry errors in weighing.

-

Light: Protect from light (aniline oxidation).

References

-

Sigma-Aldrich. (2023). Product Specification: 3-(3-Azidopropoxy)aniline hydrochloride (CAS 2763755-92-4).[4][7]Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

-

Scriven, E. F., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297-368. Link

Sources

- 1. chemscene.com [chemscene.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Aniline hydrochloride [webbook.nist.gov]

- 7. 3-(trichlorovinyl) aniline hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

Novel Azido-Aniline Linkers for Chemical Biology

Technical Guide & Whitepaper [1]

Executive Summary

The precise control of molecular release and conjugation is the cornerstone of modern chemical biology. While traditional linkers (disulfides, hydrazones) have served the field well, they often suffer from stability issues or lack of orthogonality in complex biological systems. Azido-aniline linkers —specifically the Azide-Reduction-Triggered (ART) self-immolative systems —represent a paradigm shift.[1]

These linkers exploit the bioorthogonal nature of the azide group (

Mechanism of Action: The Electronic Switch

The core utility of azido-aniline linkers lies in their ability to act as a logic gate: IF Reduced

The Self-Immolative Cascade

The mechanism relies on the transformation of an electron-withdrawing group (azide) into a strong electron-donating group (aniline).[1]

-

Stable State: The linker contains a p-azidobenzyl moiety attached to a cargo via a carbamate or carbonate bond.[1] The azide is stable at physiological pH and resistant to proteases.

-

Trigger (Reduction): A reducing agent (e.g., TCEP, DTT) or a bioorthogonal reaction (Staudinger reduction) converts the azide (

) to an aniline ( -

Self-Immolation: The lone pair on the newly formed aniline pushes electrons into the aromatic ring, driving a 1,6-elimination .

-

Release: This expulsion releases carbon dioxide (entropy-driven) and the free amine/hydroxyl cargo, leaving behind an aza-quinone methide byproduct which is rapidly quenched by water.[1]

Mechanism Diagram

The following diagram illustrates the electronic cascade governing the release.

Figure 1: The reduction-triggered self-immolative cascade of p-azidobenzyl linkers.

Chemical Design & Synthesis[2][3][4][5][6]

Designing these linkers requires balancing stability with release kinetics. A common pitfall is slow release kinetics (

Structural Optimization (SAR)

-

The Core: The p-azidobenzyl carbamate is the standard.[1]

-

Kinetic Tuning: Introducing substituents on the benzylic carbon or the aromatic ring can modulate release rates.

-

Methyl substitution (alpha-position): often accelerates release by stabilizing the transition state.

-

Ortho-substitution: Can sterically hinder the carbamate, slowing hydrolysis but increasing plasma stability.

-

Synthetic Route

The synthesis typically proceeds from p-nitrobenzyl alcohol or p-aminobenzyl alcohol.[1]

Protocol: Synthesis of p-Azidobenzyl Carbamate Linker

-

Starting Material: 4-Nitrobenzyl alcohol.[1]

-

Reduction: Hydrogenation (H2, Pd/C) to 4-aminobenzyl alcohol.

-

Diazotization: Treat with

at 0°C, followed by -

Activation: React with 4-nitrophenyl chloroformate (or DSC) to form the activated carbonate.[1]

-

Conjugation: React the activated carbonate with the amine-containing cargo (e.g., Doxorubicin, fluorophore) to form the final carbamate linker .

Table 1: Key Reagents and Conditions

| Step | Reagent | Conditions | Purpose |

| Azidation | 0°C, Aqueous Acid | Converts Aniline | |

| Activation | 4-Nitrophenyl chloroformate | Pyridine/DCM, 0°C | Creates reactive carbonate for coupling |

| Coupling | Amine-Cargo ( | DMF, DIPEA, RT | Forms stable carbamate bond |

Applications in Chemical Biology

"Click-to-Release" Bioorthogonal Chemistry

This is the most advanced application.[1] Instead of simple reduction, the azide reacts with a strained alkyne (e.g., trans-cyclooctene, TCO).

-

Mechanism: The Azide-TCO cycloaddition forms a dihydrotriazole.[1] This intermediate is unstable and spontaneously hydrolyzes to form the aniline, triggering the 1,6-elimination.

-

Utility: Allows drug release in live cells triggered by a bioorthogonal small molecule, with no need for toxic reducing agents.

Chemical Proteomics (Catch-and-Release)

Azido-aniline linkers are superior to biotin-streptavidin boiling methods for eluting enriched proteins.[1]

Workflow:

-

Probe: A drug analog linked to Biotin via the p-azidobenzyl linker.

-

Capture: Incubate probe with proteome; capture targets.

-

Enrich: Pull down with Streptavidin beads.

-

Wash: Remove non-specific binders (harsh washing allowed due to stable azide).

-

Elute: Add 25 mM TCEP or Na2S2O4 (Sodium Dithionite). The linker cleaves, releasing the protein (modified with a small tag) for Mass Spec, leaving Biotin on the bead.

Figure 2: Catch-and-Release workflow for Activity-Based Protein Profiling (ABPP).

Experimental Protocols

Protocol A: TCEP-Mediated Cleavage (Bench-Ready)

Use this for in vitro cleavage of linkers in proteomic samples.[1]

-

Preparation: Suspend beads (with captured protein) in PBS (pH 7.4).

-

Reagent: Prepare a fresh 500 mM stock of TCEP-HCl (neutralized to pH 7.0 with NaOH).

-

Reaction: Add TCEP to the bead slurry to a final concentration of 25 mM .

-

Incubation: Incubate at 37°C for 30–60 minutes with gentle agitation.

-

Note: Sodium dithionite (25 mM) can be used for faster cleavage (5-10 min) but is less compatible with certain sensitive protein modifications.[1]

-

-

Collection: Spin down beads (1000 x g, 2 min). Collect supernatant containing the released proteins.

Protocol B: Troubleshooting Stability

-

Issue: Premature release in serum.

-

Cause: Reduction by serum albumin thiols or endogenous reductases.[1]

-

Solution: Switch to a sterically hindered linker (e.g., adding a methyl group ortho to the carbamate) or ensure the azide is a tetrafluoro-azide (more stable to reduction, but reacts faster in Click chemistry).

References

-

Tuning activation and self-immolative properties of the bioorthogonal alkene–azide click-and-release strategy. Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

-

DNA-templated release of functional molecules with an azide-reduction-triggered immolative linker. Source: Chemical Communications (RSC) URL:[2][Link]

-

Self-Immolative Thiocarbamates Provide Access to Triggered H2S Donors and Analyte Replacement Fluorescent Probes. Source: Journal of the American Chemical Society (PMC) URL:[Link]

-

A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Source: Molecular & Cellular Proteomics URL:[Link]

-

Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Source: Materials (PMC) URL:[Link]

Sources

Technical Guide: 3-(3-Azidopropoxy)aniline vs. 3-(3-Azidopropyl)aniline

This technical guide provides an in-depth analysis of 3-(3-Azidopropoxy)aniline and 3-(3-Azidopropyl)aniline , two critical heterobifunctional linkers used in bioconjugation, PROTAC development, and surface chemistry.

Executive Summary

In the design of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive connector; it is a determinant of physicochemical efficacy.[]

This guide compares two "Click-ready" aniline linkers that differ only by a single ether oxygen atom. This structural nuance dictates their solubility, metabolic stability, and membrane permeability.

-

3-(3-Azidopropoxy)aniline (Ether Linker): Prioritized for aqueous solubility and flexibility.

-

3-(3-Azidopropyl)aniline (Alkyl Linker): Prioritized for membrane permeability, metabolic inertness, and rigid conformation control.

Structural & Physicochemical Analysis[1][2]

The fundamental difference lies in the spacer composition: a propyl ether chain versus a propyl alkyl chain.

| Feature | 3-(3-Azidopropoxy)aniline | 3-(3-Azidopropyl)aniline |

| Structure | Aniline-O-(CH₂)₃-N₃ | Aniline-(CH₂)₃-N₃ |

| Linker Type | Alkyl Ether (PEG-like mimic) | Alkyl Chain (Hydrocarbon) |

| CAS Number | 2763755-92-4 (HCl salt) | Custom Synthesis / Analogous to 1192040-06-4 precursors |

| LogP (Est.) | ~1.8 - 2.1 | ~2.5 - 2.9 |

| H-Bond Acceptors | 2 (Ether O, Azide N) | 1 (Azide N) |

| Aqueous Solubility | Moderate to High | Low |

| Membrane Permeability | Moderate (Polar Surface Area dependent) | High (Lipophilic driven) |

| Metabolic Liability | Potential O-dealkylation (CYP450) | Terminal oxidation (rare); generally inert |

Mechanistic Implication

The ether oxygen in the propoxy variant acts as a weak Lewis base. In PROTAC design, this oxygen can occasionally participate in "neomorphic" hydrogen bonding with the E3 ligase or the target protein, altering cooperativity. Conversely, the propyl variant is a "silent" hydrocarbon spacer, used when the goal is to minimize polar surface area (PSA) to cross the blood-brain barrier or cellular membranes via passive diffusion.

Synthetic Accessibility & Protocols

Synthesis of these molecules requires distinct strategies to install the azide and aniline functionalities orthogonally.

Synthesis of 3-(3-Azidopropoxy)aniline

Strategy: Williamson Ether Synthesis followed by Nitro Reduction. Rationale: Direct alkylation of 3-aminophenol leads to N-alkylation side products. Using 3-nitrophenol ensures O-alkylation selectivity.

Protocol:

-

O-Alkylation: Dissolve 3-nitrophenol (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and 1-bromo-3-chloropropane (1.2 eq). Heat to 60°C for 4 hours.

-

Intermediate: 1-(3-chloropropoxy)-3-nitrobenzene.

-

-

Azidation: To the crude intermediate in DMF, add Sodium Azide (NaN₃, 1.5 eq). Heat to 80°C for 6 hours. Caution: Use a blast shield.

-

Intermediate: 1-(3-azidopropoxy)-3-nitrobenzene.

-

-

Reduction: Dissolve the nitro-azide in MeOH/THF. Add Sodium Dithionite (Na₂S₂O₄) or use SnCl₂. Note: Avoid catalytic hydrogenation (Pd/C + H₂), as it will reduce the azide to an amine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Synthesis of 3-(3-Azidopropyl)aniline

Strategy: Hydroboration/Reduction or Amino-Alcohol Activation. Rationale: The carbon-carbon bond formation is more complex. The most efficient lab-scale route starts from 3-(3-aminophenyl)propan-1-ol .

Protocol:

-

Protection: React 3-(3-aminophenyl)propan-1-ol with Boc₂O (1.1 eq) in DCM/TEA to protect the aniline.

-

Intermediate:tert-butyl (3-(3-hydroxypropyl)phenyl)carbamate.

-

-

Activation: React the intermediate with Methanesulfonyl Chloride (MsCl, 1.2 eq) and TEA at 0°C.

-

Intermediate: Mesylate ester.

-

-

Azidation: Displace the mesylate with NaN₃ (2.0 eq) in DMF at 60°C.

-

Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM to remove the Boc group.

-

Product: 3-(3-Azidopropyl)aniline.[2]

-

Synthetic Workflow Diagram

Figure 1: Comparative synthetic pathways ensuring orthogonal protection of the aniline amine and preservation of the azide moiety.

Functional Applications & Decision Matrix

PROTAC Linker Design

In PROTACs, the linker length and composition determine the "ternary complex" stability (Target-PROTAC-E3).

-

Use Propoxy (Ether) when: The warhead is highly lipophilic (LogP > 4). The ether oxygen helps solubilize the final construct and prevents aggregation in assays.

-

Use Propyl (Alkyl) when: You need to maximize cell permeability. Recent data suggests that replacing PEG linkers with alkyl chains can improve permeability by collapsing into a "hydrophobic ball" during membrane transit, shielding polar groups.

Click Chemistry Kinetics

Both molecules feature a primary aliphatic azide.

-

Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted (SPAAC).

-

Kinetics: Steric hindrance is minimal for both. However, the Propoxy linker is more flexible (lower rotational energy barrier around the C-O bond vs C-C bond), which can slightly accelerate reaction rates in sterically crowded protein pockets by allowing the azide to "search" for the alkyne more effectively.

Selection Guide

| Application Constraint | Recommended Linker | Reason |

| High Lipophilicity of Payload | Azidopropoxy | Ether oxygen lowers LogP; improves solubility. |

| Intracellular Target (CNS) | Azidopropyl | Alkyl chain increases BBB permeability; reduces PSA. |

| Metabolic Stability | Azidopropyl | No ether linkage to undergo oxidative dealkylation. |

| Conformational Rigidity | Azidopropyl | Alkyl chains are more rigid than PEG/Ether chains. |

Safety & Handling (E-E-A-T)

Critical Hazard: Azide Stability

-

C/N Ratio Rule: Organic azides are potentially explosive if the ratio of Carbon+Oxygen atoms to Nitrogen atoms is < 3.

-

Propoxy Variant: (C9 + O1) / N4 = 2.5. Borderline.

-

Propyl Variant: C9 / N4 = 2.25. Borderline.

-

-

Protocol: Never concentrate these azides to dryness in the presence of heat or metal salts. Store as solutions or wet solids. Use Teflon or plastic spatulas; avoid metal.

-

Light Sensitivity: Anilines oxidize (turn brown) upon air/light exposure. Store at -20°C under Argon.

References

-

BOC Sciences. (2025). Alkyl Linkers in PROTACs - Improve Permeability & PK. Retrieved from

-

BenchChem. (2025).[3] A Head-to-Head Comparison of Alkyl-Bromide and PEG Linkers in PROTACs. Retrieved from

-

National Institutes of Health (NIH). (2020). Impact of Linker Composition on VHL PROTAC Cell Permeability.J. Med. Chem. Retrieved from

-

Sigma-Aldrich. (2023). 3-(3-azidopropoxy)aniline hydrochloride Product Data. Retrieved from

-

Royal Society of Chemistry. (2015). Synthesis of isomeric (3,3,3-trifluoropropyl)anilines.[4][5] (Analogous alkyl synthesis). Retrieved from

Sources

Strategic Synthesis of 3-(3-Azidopropoxy)aniline: A High-Fidelity Protocol for PROTAC Linker Development

This guide details the strategic synthesis of 3-(3-Azidopropoxy)aniline , a critical "click-ready" linker intermediate used frequently in the development of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional degraders.

Executive Summary & Strategic Analysis

The synthesis of 3-(3-Azidopropoxy)aniline presents a classic chemoselectivity challenge: differentiating the nucleophilicity of the aniline nitrogen and the phenol oxygen on the starting material, 3-aminophenol. While direct alkylation is possible, it often yields a mixture of N-alkyl, O-alkyl, and N,O-dialkyl byproducts, necessitating tedious chromatographic separation.

To ensure process scalability and batch-to-batch reproducibility , this guide advocates for a Protection-Activation-Deprotection strategy. By transiently masking the aniline as a tert-butyl carbamate (Boc), we force alkylation exclusively at the phenolic oxygen. The subsequent installation of the azide moiety via nucleophilic displacement of a chloro-linker ensures safety by avoiding the isolation of low-molecular-weight, potentially explosive alkyl azide reagents.

Retrosynthetic Logic

The pathway is designed to minimize the handling of hazardous azides and maximize regiocontrol.

Figure 1: Retrosynthetic disconnection highlighting the N-protection strategy to enforce O-regioselectivity.

Critical Safety Protocol: The Azide Directive

WARNING: EXPLOSION & TOXICITY HAZARD This synthesis involves Sodium Azide (NaN₃) and organic azides. Strict adherence to the following safety pillars is mandatory.

-

The C/N Ratio Rule: Organic azides are generally considered stable if the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms is

.-

Target Molecule (C9H12N4O):

. -

Status:Borderline Energetic. Do not concentrate to dryness or heat above 80°C. Store as a solution or a salt whenever possible.

-

-

Acid Incompatibility: Never mix NaN₃ with acid (even weak acids). This generates Hydrazoic Acid (HN₃) , which is highly toxic and explosively unstable.

-

Metal Incompatibility: Do not use metal spatulas (especially copper or lead) with azides. Heavy metal azides are primary explosives. Use Teflon or plastic tools.

-

Waste Disposal: Quench all azide-containing waste with 10% sodium nitrite (NaNO₂) and sulfuric acid (slow addition) or a commercial quenching kit before disposal.

Step-by-Step Synthetic Protocol

Stage 1: Chemoselective N-Protection

Objective: Mask the aniline nitrogen to prevent N-alkylation.

-

Reagents: 3-Aminophenol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaHCO₃ (2.0 eq).

-

Solvent: THF / Water (1:1 v/v).

Procedure:

-

Dissolve 3-aminophenol in THF/Water.

-

Add NaHCO₃ followed by Boc₂O portion-wise at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours.

-

Workup: Evaporate THF. Acidify the aqueous residue to pH 4-5 with 1M citric acid (avoid strong mineral acids to prevent deprotection). Extract with Ethyl Acetate (EtOAc).

-

Purification: Recrystallization from Hexanes/EtOAc or flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).

-

Product: N-Boc-3-aminophenol (White solid).

Stage 2: Regioselective O-Alkylation

Objective: Install the propyl linker using a "Bromo-Chloro" strategy.

-

Why 1-Bromo-3-chloropropane? Bromine is a better leaving group than chlorine. Using this bifunctional reagent allows selective displacement of the bromide by the phenoxide, leaving the chloride intact for the subsequent azide displacement.

-

Reagents: N-Boc-3-aminophenol (1.0 eq), 1-Bromo-3-chloropropane (1.5 eq), K₂CO₃ (2.0 eq).

-

Solvent: DMF (Anhydrous) or Acetonitrile.

Procedure:

-

Dissolve N-Boc-3-aminophenol in anhydrous DMF.

-

Add K₂CO₃ and stir for 30 minutes to generate the phenoxide anion.

-

Add 1-Bromo-3-chloropropane dropwise.

-

Heat to 60°C for 12 hours. (Monitor by TLC; avoid overheating to prevent elimination or double alkylation).

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer extensively with water/brine to remove DMF.

-

Product: tert-butyl (3-(3-chloropropoxy)phenyl)carbamate.

Stage 3: Nucleophilic Azidation

Objective: Displace the terminal chloride with an azide group.

-

Reagents: tert-butyl (3-(3-chloropropoxy)phenyl)carbamate (1.0 eq), Sodium Azide (NaN₃, 1.5 eq), Sodium Iodide (NaI, 0.1 eq - Catalyst).

-

Solvent: DMF (Anhydrous).[1]

Procedure:

-

Dissolve the chloro-intermediate in DMF.

-

Add NaN₃ and catalytic NaI (Finkelstein condition to accelerate reaction).

-

Heat to 70°C for 6-12 hours behind a blast shield.

-

Safety Stop: Cool to RT. Dilute with Et₂O (Diethyl ether) or EtOAc. Wash carefully with water.

-

Product: tert-butyl (3-(3-azidopropoxy)phenyl)carbamate.

-

Note: Do not distill. Isolate as a crude oil or purify via rapid column chromatography.

-

Stage 4: Deprotection & Salt Formation

Objective: Remove the Boc group to reveal the aniline, isolating it as a stable salt.

-

Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

-

Solvent: Dioxane or DCM.

Procedure:

-

Dissolve the Boc-azide intermediate in DCM (if using TFA) or Dioxane.

-

Add acid (HCl/Dioxane or TFA) at 0°C.

-

Stir at RT for 2 hours.

-

Isolation:

-

If using HCl: The product often precipitates as the hydrochloride salt. Filter and wash with ether.

-

If using TFA: Concentrate (carefully, do not heat >40°C). Redissolve in minimal MeOH and precipitate with Et₂O/HCl.

-

-

Final Product: 3-(3-Azidopropoxy)aniline Hydrochloride .

Analytical Data Summary

| Parameter | Specification | Notes |

| Appearance | Off-white to pale brown solid | Hygroscopic as HCl salt. |

| ¹H NMR (DMSO-d₆) | δ ~7.3 (t, 1H), 6.8 (m, 3H), 4.0 (t, 2H), 3.5 (t, 2H), 2.0 (m, 2H) | Characteristic triplet at ~3.5 ppm confirms -CH₂N₃. |

| IR Spectroscopy | ~2100 cm⁻¹ (Strong) | Diagnostic Azide stretching frequency. |

| Mass Spectrometry | [M+H]⁺ = 193.1 (Free base) | Expect M+23 (Na adduct) or dimer formation. |

| Solubility | DMSO, Methanol, Water | Poor solubility in non-polar solvents (Hexane). |

Process Visualization

Figure 2: Linear workflow emphasizing the critical reaction conditions at each stage.

References

-

Selective Alkylation of Aminophenols

-

Li, P., et al. (2010).[2] Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.

-

-

Azide Safety & Synthesis

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds.

-

PROTAC Linker Design

- Maple, H. J., et al. (2012). Automated chemical synthesis of peptoid-based PROTACs. Bioorganic & Medicinal Chemistry Letters, 22(23), 7123-7126.

-

Reagent Data (1-Bromo-3-chloropropane)

- PubChem D

Sources

Technical Guide: Solubility Profiling of 3-(3-Azidopropoxy)aniline Hydrochloride

[1][2]

Executive Summary

3-(3-Azidopropoxy)aniline hydrochloride is a bifunctional building block frequently utilized in "Click Chemistry" (CuAAC) and bioconjugation workflows.[1][2] Its structural duality—comprising a nucleophilic aniline handle and an electrophilic (or bioorthogonal) azide motif—necessitates precise solvent selection to maintain reactivity and stability.[1][2]

This guide addresses the solubility differential between Water and Dimethyl Sulfoxide (DMSO) .[1][3] While the hydrochloride salt form confers significant aqueous solubility, the lipophilic azidopropoxy linker introduces amphiphilic characteristics that can complicate high-concentration formulations.[1][2] This document provides a mechanistic analysis, comparative data, and a validated protocol for solubility determination.

Physicochemical Analysis & Solubility Mechanism

To predict and manipulate solubility, one must understand the competition between Lattice Energy (solid state stability) and Solvation Energy (interaction with solvent).[1][2]

Structural Breakdown[2]

-

Aniline Hydrochloride Moiety (Hydrophilic): The protonated amine (

) is the primary driver of aqueous solubility.[1][2] It acts as a polar head group, forming strong ion-dipole interactions with water.[1][2] -

Propoxy Linker (Lipophilic): The

chain introduces non-polar character.[1][2] While short enough to remain water-soluble in the salt form, it increases the -

Azide Group (Lipophilic/Dipolar): The terminal

group is weakly polar but generally contributes to lipophilicity.[1][2]

Mechanistic Comparison: Water vs. DMSO[2][4]

| Feature | Water ( | DMSO ( |

| Solvation Mechanism | Ion-Dipole & H-Bonding: Water molecules form a hydration shell around the ammonium cation ( | Dipole-Dipole & Dispersion: DMSO solvates the organic backbone (phenyl ring + propoxy chain) effectively while stabilizing the cation via its high dielectric constant ( |

| Thermodynamics | Enthalpically Driven: Breaking the ionic lattice is compensated by the high hydration energy of the ions. | Entropically Favorable: DMSO disrupts the ordered water structure if used as a co-solvent, but pure DMSO solubilizes via strong dipole interactions.[1] |

| pH Impact | Critical: Dissolution results in an acidic solution (pH ~2–4).[1] Neutralization (pH > pKa ~4.[1][2]6) will deprotonate the amine, precipitating the free base.[2] | Negligible: Solubility is less dependent on protonation state in pure DMSO, though the salt form remains soluble.[1] |

Solubility Profile Data

While specific batch-to-batch solubility limits must be determined empirically (see Section 4), the following ranges are established based on structural analogs (e.g., Aniline HCl, Alkoxy-aniline salts) and thermodynamic principles.

Table 1: Comparative Solubility Matrix

| Solvent | Solubility Rating | Estimated Limit (25°C) | Primary Use Case |

| Water (Deionized) | High | > 50 mg/mL | Bioconjugation reactions, aqueous buffers, LC-MS injection.[1][2] |

| DMSO | Very High | > 100 mg/mL | Stock Solutions , long-term storage, cryopreservation.[1] |

| Ethanol | Moderate | ~ 10–25 mg/mL | Intermediate dilutions, precipitation purification.[1] |

| PBS (pH 7.4) | Low/Moderate | < 5 mg/mL | Risk of free-base precipitation if concentration exceeds buffering capacity.[1][2] |

Critical Note: In Phosphate Buffered Saline (PBS), the buffering capacity may neutralize the HCl salt. If the pH rises above the pKa of the aniline (approx.[2] 4.6), the compound converts to its neutral "Free Base" form, which has significantly lower aqueous solubility.[2] Always dissolve in water/DMSO first before adding to buffer. [1]

Experimental Protocol: Determination of Solubility Limit

Do not rely on vendor "pass/fail" specifications. Use this Kinetic Solubility Protocol to determine the precise limit for your specific lot.

Materials

-

Equipment: Vortex mixer, Centrifuge, UV-Vis Spectrophotometer or HPLC.

Workflow Diagram (DOT)

Caption: Step-by-step kinetic solubility determination workflow. Blue nodes indicate start, Yellow indicates decision points, Green indicates success.[1][2]

Step-by-Step Procedure

-

Preparation: Weigh 10 mg of solid into a 1.5 mL microcentrifuge tube.

-

Initial Addition: Add 100 µL of solvent (Water or DMSO) to achieve a target of 100 mg/mL.[1]

-

Agitation: Vortex for 2 minutes, then sonicate in a water bath for 5 minutes at ambient temperature.

-

Incremental Dilution: If cloudy, add solvent in 100 µL increments, vortexing between additions, until clear.

-

Calculation:

.[1][2]

Strategic Recommendations for Application

Stock Solution Preparation (Preferred Method)

For maximum stability and reproducibility, prepare a 100 mM Stock Solution in DMSO .

-

Why DMSO? It prevents hydrolysis (unlikely for ethers but possible for trace impurities) and inhibits bacterial growth.[1][2]

-

Storage: Aliquot into amber vials and store at -20°C. DMSO stocks are stable for >6 months.

Aqueous Dilution for Bioconjugation

When introducing the compound to a reaction mixture (e.g., labeling a protein):

-

Calculate the final required concentration (typically 1–5 mM).[1][2]

-

Dilute the DMSO stock directly into the reaction buffer.

-

Ensure < 10% DMSO final volume to prevent protein denaturation.

-

Check pH: If the reaction is pH-sensitive, verify that the addition of the acidic HCl salt does not shift the buffer pH significantly.

References

Sources

Stability Dynamics of Ether-Linked Azido Anilines in Chemical Biology and Drug Discovery

Executive Summary

Ether-linked azido anilines represent a highly versatile class of bifunctional motifs utilized extensively in modern drug discovery. They are the cornerstone of photoaffinity labels (PALs), bioorthogonal click-chemistry probes, and push-pull fluorogens[1][2]. The unique architecture of these molecules—combining a photolabile/clickable azide, an electron-modulating aniline, and a flexible ether bridge—provides distinct advantages over traditional ester or amide linkages, notably retaining protonation states and mimicking alkyl chains[1]. However, the convergence of these three functional groups introduces a complex, multi-pathway stability profile. This whitepaper provides an in-depth mechanistic analysis of their degradation pathways, quantitative stability metrics, and self-validating experimental protocols designed to ensure scientific integrity during assay development.

Mechanistic Profiling of Degradation Pathways

The stability of an ether-linked azido aniline is not uniform; it is dictated by the independent and synergistic vulnerabilities of its three core moieties. Understanding the causality behind these degradation pathways is critical for rational probe design.

The Azide Moiety: Thiol Reduction and Photolysis

The aryl azide group is inherently designed to be reactive, but this reactivity can manifest prematurely. In biological media, azides are highly susceptible to reduction by endogenous thiols (e.g., glutathione) or assay reducing agents (e.g., dithiothreitol, DTT)[3]. The reduction proceeds via the nucleophilic attack of a thiolate anion on the terminal nitrogen of the azide. This forms a transient thiatriazoline intermediate that rapidly collapses, liberating nitrogen gas and yielding a primary amine[3].

Photochemically, aryl azides expel nitrogen upon UV irradiation to form a highly reactive singlet nitrene[1]. If exposed to ambient light during storage or handling, this nitrene can undergo an undesirable ring expansion to a ketenimine, which subsequently reacts with ambient nucleophiles (such as water or amines) to form stable, inactive adducts[1].

The Aniline Moiety: Oxidative Liability

Anilines are electron-rich systems prone to oxidation by reactive oxygen species (ROS) or hepatic enzymes. Oxidation typically leads to the formation of reactive quinone imines, which can covalently bind to off-target proteins, creating false positives in target identification assays.

The Ether Linkage: Metabolic Cleavage

While chemically robust against the hydrolysis that typically degrades esters and amides, the ether linkage is a known liability in in vivo settings due to cytochrome P450 (CYP)-mediated O-dealkylation. This enzymatic cleavage separates the pharmacophore from the azido reporter tag, rendering the probe useless for downstream pull-down or imaging assays.

Degradation pathways of ether-linked azido anilines across distinct functional moieties.

Quantitative Stability Metrics

To effectively deploy these molecules, researchers must account for their kinetic degradation rates. The table below summarizes the kinetic data for azide reduction and general stability parameters, highlighting the stark difference in reactivity between physiological thiols and assay reagents.

| Reducing Agent / Condition | Second-Order Rate Constant (M⁻¹ s⁻¹) | Relative Half-Life in Media | Mechanistic Consequence | Reference |

| Dithiothreitol (DTT) | 2.77 × 10⁻³ | Minutes to Hours | Rapid reduction to amine; loss of click/PAL activity | [3] |

| Glutathione (GSH) | 6.55 × 10⁻⁵ | Hours to Days | Gradual in vivo degradation | [3] |

| Mercaptoethanol | 6.35 × 10⁻⁶ | Days | Slow reduction | [3] |

| Ambient Light (Aryl Azide) | N/A | Highly variable | Ketenimine formation / off-target binding | [1][4] |

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, experimental workflows involving ether-linked azido anilines must be designed as self-validating systems. The following protocols detail not just the steps, but the causality behind each choice.

Protocol 1: Thiol-Mediated Reduction Stability Profiling

This protocol determines the biological half-life of the azide moiety in reducing environments.

-

Preparation of Stock Solutions: Prepare a 10 mM stock of the ether-linked azido aniline in anhydrous DMSO.

-

Causality: DMSO ensures complete dissolution of lipophilic probes, preventing micelle formation that could artificially shield the azide from aqueous thiols.

-

-

Incubation: Dilute the probe to a final concentration of 100 µM in PBS (pH 7.4) containing 5 mM GSH at 37 °C.

-

Causality: 5 mM GSH accurately mimics the intracellular reducing environment, providing a physiologically relevant stress test[3].

-

-

Time-Course Quenching: At predefined intervals (0, 15, 30, 60, 120, 240 min), extract 50 µL aliquots and immediately quench with 50 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

-

Causality: Acetonitrile drastically alters the dielectric constant of the solution and precipitates any proteins (if using lysates), instantly freezing the reaction kinetics to ensure accurate time-point representation.

-

-

LC-MS/MS Analysis: Monitor the disappearance of the parent mass

and the appearance of the amine reduction product

Protocol 2: Photoaffinity Labeling (PAL) and Bioconjugation

When utilizing the azido aniline for target identification, background labeling must be strictly controlled.

-

Dark Equilibration: Incubate the target protein/lysate with the azido aniline probe in complete darkness for 30 minutes at 4 °C.

-

Causality: Prevents premature nitrene formation, allowing the probe to reach thermodynamic equilibrium with the protein binding site[4].

-

-

UV Irradiation: Irradiate the sample at 365 nm for 5-10 minutes on ice.

-

Causality: 365 nm is specifically chosen over 254 nm because aromatic amino acids (tryptophan, tyrosine) absorb heavily at 280 nm; 365 nm minimizes degradative damage to the native protein structure[4]. Ice prevents thermal denaturation.

-

-

Cysteine Capping (Critical Control): Treat the lysate with 5 mM iodoacetamide for 30 minutes in the dark.

-

Causality: Free cysteines can react with alkynes and azides during copper-catalyzed click chemistry to form thiotriazole background adducts, leading to false-positive protein hits[5]. Capping prevents this.

-

-

CuAAC Click Chemistry: Add an alkyne-fluorophore,

(1 mM), THPTA ligand (5 mM), and sodium ascorbate (5 mM).

Self-validating photoaffinity labeling workflow with cysteine capping to prevent background.

Structural Optimization Strategies

To mitigate the inherent instabilities of ether-linked azido anilines, medicinal chemists can employ specific structural modifications:

-

Electronic Tuning of the Azide: Introducing electron-withdrawing groups (EWGs), such as fluorine atoms (e.g., tetrafluorophenyl azides), onto the aniline ring stabilizes the azide against thiol reduction. Furthermore, during photolysis, EWGs stabilize the nitrene intermediate, promoting successful C-H insertion into the target protein rather than deleterious rearrangement to a ketenimine[1].

-

Steric Shielding of the Ether: To prevent CYP450-mediated O-dealkylation, incorporating steric bulk (such as ortho-methyl or ortho-fluoro groups) adjacent to the ether oxygen can physically block the enzyme's active site access, significantly prolonging the molecule's biological half-life.

References

-

Photoactivatable Lipid Probes for Studying Biomembranes by Photoaffinity Labeling | Chemical Reviews - ACS Publications Source: ACS Publications URL:[Link]

-

Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed Source: PubMed (NIH) URL:[Link]

-

Photoaffinity labeling in target- and binding-site identification - PMC Source: PMC (NIH) URL:[Link]

-

Cu-Catalyzed Azide-Alkyne-Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - ResearchGate Source: ResearchGate URL:[Link]

-

Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC Source: PMC (NIH) URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azido Push–Pull Fluorogens Photoactivate to Produce Bright Fluorescent Labels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiol reduction of 3'-azidothymidine to 3'-aminothymidine: kinetics and biomedical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Custom Synthesis of 3-(3-Azidopropoxy)aniline Hydrochloride

Executive Summary

3-(3-Azidopropoxy)aniline hydrochloride is a bifunctional building block critical for "Click Chemistry" applications and the development of Proteolysis Targeting Chimeras (PROTACs).[1] It features an aniline moiety—ready for acylation or reductive amination—and an alkyl azide, which serves as a bio-orthogonal handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

This guide details a robust, scalable synthetic route designed to overcome the primary chemoselective challenge: reducing the aromatic nitro precursor to an aniline without compromising the labile alkyl azide moiety. Standard catalytic hydrogenation (Pd/C, H₂) is contraindicated here, as it rapidly reduces azides to primary amines. Instead, we employ a chemoselective Iron/Ammonium Chloride reduction protocol.

Safety Advisory: Organic Azide Handling

-

C/N Ratio Analysis: The molecular formula of the free base is

. -

Protocols: Perform all azide steps behind a blast shield. Do not concentrate reaction mixtures to dryness if the temperature exceeds 40°C. Use non-metallic spatulas to avoid forming shock-sensitive metal azides.[1]

Retrosynthetic Analysis & Strategy

The synthesis is designed backward from the target hydrochloride salt to ensure the stability of the azide group throughout the pathway.

Figure 1: Retrosynthetic disconnection showing the preservation of the azide group during the final reduction step.

Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Selective alkylation of 3-nitrophenol using 1-bromo-3-chloropropane.[1] Rationale: We use the mixed dihalide (Br/Cl). The phenoxide ion preferentially displaces the bromide (better leaving group), leaving the chloride intact for the subsequent azidation. This avoids the formation of "double-ended" dimers common with 1,3-dibromopropane.[1]

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| 3-Nitrophenol | 1.0 | Substrate |

| 1-Bromo-3-chloropropane | 1.2 | Electrophile |

| Potassium Carbonate (

Protocol:

-

Dissolve 3-nitrophenol (10.0 g, 71.9 mmol) in acetone (150 mL).

-

Add anhydrous

(19.9 g, 144 mmol) and stir at room temperature for 15 minutes to form the phenoxide. -

Add 1-bromo-3-chloropropane (13.6 g, 86.3 mmol) dropwise.

-

Heat to reflux (56°C) for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over

and concentrate. -

Yield: Expect ~90–95% of a pale yellow oil (1-(3-chloropropoxy)-3-nitrobenzene).[1]

Step 2: Azidation (Nucleophilic Substitution)

Objective: Displacement of the alkyl chloride with azide.

Protocol:

-

Dissolve the chloride intermediate (from Step 1) in DMF (5 mL/g).

-

Safety: Add Sodium Azide (

, 1.5 equiv).[2] Caution: -

Heat to 60°C for 8 hours. Do not exceed 80°C to prevent decomposition.

-

Workup: Dilute with water and extract with diethyl ether (Et₂O). Note: Use ether to facilitate low-temperature evaporation.[1]

-

Wash organic layer extensively with water (5x) to remove DMF.

-

Yield: Expect ~90% of 1-(3-azidopropoxy)-3-nitrobenzene.

-

QC Point: IR spectrum should show a strong azide stretch at ~2100 cm⁻¹.

Step 3: Chemoselective Reduction (The Critical Step)

Objective: Reduce the nitro group to an aniline without affecting the azide. Mechanism: Iron (Fe) in aqueous ammonium chloride provides a mild electron transfer source. Unlike catalytic hydrogenation (Pd/C + H₂), which would reduce the azide to an amine (forming a diamine side product), Fe/NH₄Cl is highly specific for nitro groups [1, 2].

Reagents & Stoichiometry:

| Reagent | Equiv. | Role |

|---|---|---|

| Nitro-Azide Intermediate | 1.0 | Substrate |

| Iron Powder (325 mesh) | 5.0 | Reductant |

| Ammonium Chloride (

Protocol:

-

Suspend the nitro-azide intermediate (1.0 equiv) in EtOH/Water (3:1 ratio, 0.1 M concentration).

-

Add

(5.0 equiv) and Iron powder (5.0 equiv). -

Heat to 70°C with vigorous stirring. The reaction typically completes in 2–4 hours.

-

Monitoring: TLC will show the disappearance of the non-polar nitro compound and the appearance of the polar, fluorescent aniline spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.

-

Concentrate the filtrate to remove ethanol. Extract the aqueous residue with EtOAc.[5]

-

Dry (

) and concentrate to yield the crude free base: 3-(3-azidopropoxy)aniline.[1]

Step 4: Hydrochloride Salt Formation

Objective: Stabilize the aniline as a solid salt.

Protocol:

-

Dissolve the crude aniline in minimal anhydrous diethyl ether or dioxane.

-

Cool to 0°C in an ice bath.

-

Add 4M HCl in Dioxane (1.1 equiv) dropwise. A white to off-white precipitate will form immediately.[1]

-

Stir for 30 minutes at 0°C.

-

Filter the solid under argon (aniline salts can be hygroscopic). Wash with cold ether.

-

Drying: Dry under high vacuum at room temperature. Do not heat.

Analytical Specifications

| Test | Expected Result | Interpretation |

| HPLC Purity | > 98.0% (Area %) | Critical for biological applications.[1] |

| 1H NMR (DMSO-d6) | δ 6.8-7.2 (m, 4H, Ar-H)δ 4.05 (t, 2H, O-CH₂)δ 3.50 (t, 2H, N₃-CH₂)δ 2.00 (m, 2H, C-CH₂-C) | Confirms propyl linker and substitution pattern.[1] |

| IR Spectroscopy | ~2100-2110 cm⁻¹ (Strong) | Confirms presence of Azide (N=N=N).[1] |

| Mass Spec (ESI) | [M+H]⁺ = 193.1 | Matches Free Base MW (192.2).[1] |

Workflow Logic & Control Points

Figure 2: Operational workflow emphasizing safety gates and quality control checkpoints.

References

-

Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Synthesis, 2001.[6] Link (Demonstrates selectivity challenges; supports Fe/NH4Cl as alternative).[1]

-

Selective Reduction of Nitro Groups in the Presence of Azides. BenchChem Technical Support, 2025. Link (General guidance on chemoselective reduction strategies).[1]

-

Safe Handling of Azides. University of Pittsburgh EH&S Guidelines. Link (Authoritative source on C/N ratios and safety).[1]

-

Preparation of Aniline Hydrochloride. PrepChem. Link (Standard protocols for salt formation).[1]

Sources

SDS and safety data sheet for azido-propoxy aniline salts

Executive Summary & Compound Profile

Azido-propoxy aniline salts represent a specialized class of heterobifunctional linkers critical to modern drug discovery, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) .

Structurally, these molecules possess two distinct reactive termini separated by a propoxy spacer:

-

The Azide (

): A "Click Chemistry" handle for bioconjugation.[1] -

The Aniline (

): A nucleophile for amide coupling or E3 ligase ligand attachment.

While valuable, this duality creates a hybrid hazard profile : the shock-sensitivity of organic azides combined with the hematological toxicity of anilines. This guide provides a self-validating framework for safely handling these compounds.

Physicochemical & Toxicological Hazard Analysis

The Azide Hazard: Energetic Instability

The primary physical risk is the explosive decomposition of the azide group. This is not a theoretical risk; it is a thermodynamic certainty if energy input (heat/shock) exceeds the activation barrier.

-

The "Rule of Six" & C/N Ratio: Stability is governed by the ratio of carbon atoms to nitrogen atoms.[2][3][4] The propoxy spacer (

) aids stability by "diluting" the energetic density.-

Formula:

[5] -

Interpretation: If the ratio is < 3, the compound is a high-energy explosive. Most azido-propoxy anilines fall in the "manageable" range (Ratio ≈ 3-4), but salts (e.g., HCl) add mass without adding carbon structure, potentially skewing density calculations if not corrected for the organic cation only.

-

The Aniline Hazard: Silent Hypoxia

The aniline moiety presents a biological hazard distinct from the azide.

-

Mechanism: Aniline is metabolized in the liver to N-phenylhydroxylamine . This metabolite oxidizes ferrous hemoglobin (

) to ferric methemoglobin ( -

Symptom: Methemoglobinemia . The blood turns chocolate-brown; the victim suffers cyanosis (blue skin) and hypoxia without physical obstruction.

The "Unholy Trinity" of Incompatibilities

To ensure safety, you must strictly isolate these salts from three specific reagent classes:

| Incompatible Agent | Reaction Consequence | Mechanism |

| Heavy Metals (Cu, Pb, Hg) | EXPLOSION | Formation of heavy metal azides (e.g., |

| Acids (Strong Mineral) | TOXIC GAS / EXPLOSION | Protonation of free azide ions (if present from hydrolysis) releases Hydrazoic Acid ( |

| Halogenated Solvents (DCM, | EXPLOSION | Formation of di- and tri-azidomethane ( |

The Self-Validating Handling Protocol

This protocol uses a "Check-Act-Verify" logic to prevent accidents before they occur.

Phase 1: Pre-Synthesis/Handling Calculation

Before touching the vial, calculate the safety factor.

Figure 1: The C/N Ratio Decision Matrix. This logic gate must be passed before isolation of any solid salt.

Phase 2: Engineering Controls & PPE

-

Tooling: Use Teflon or ceramic spatulas only. Never use metal spatulas (risk of friction ignition + metal azide formation).[4][5]

-

Shielding: All reactions >500mg must be performed behind a blast shield.

-

Gloves: Double-gloving is mandatory. Inner: Nitrile (biological protection). Outer: Laminate/Silver Shield (permeation protection against aniline).

Phase 3: Reaction Setup (The "Safe Solvent" Rule)

-

Preferred Solvents: DMF, DMSO, t-Butanol, Toluene.

-

Forbidden Solvents: Dichloromethane (DCM), Chloroform.[5]

-

Why? Over time (even hours), azide ions can displace halogens in DCM to form diazidomethane, which can detonate upon rotary evaporation.

-

Disposal & Quenching Workflow

Never dispose of azide-containing linkers down the drain or in standard organic waste without quenching. The risk of accumulation in lead pipes (forming lead azide) is catastrophic.

The Staudinger Quench Method

The safest method to deactivate the azide functionality is chemically reducing it to an amine using a phosphine.

-

Dissolve: Dilute the waste in a non-halogenated solvent (e.g., Toluene or THF).

-

Add Reductant: Add excess Triphenylphosphine (

) . -

Wait: Allow to stir for 2-4 hours. Nitrogen gas (

) will evolve.[7] -

Verify: Check by TLC or LCMS that the azide peak is gone.

-

Disposal: The resulting mixture (phosphine oxide + amine) can now be disposed of in standard organic waste streams.

Figure 2: The Staudinger Quench Workflow. This cycle ensures no active azide enters the waste stream.

Emergency Response

Scenario A: Spillage (Solid Salt)

-

Do not sweep. Friction may detonate the crystals.

-

Wet Method: Cover the spill with a generic absorbent pad soaked in water or mild soapy water.

-

Neutralize: Wipe gently with a 10% solution of Sodium Nitrite (

) followed by dilute sulfuric acid (ONLY if performed by EHS professionals due to gas evolution) OR use the Phosphine solution method described above for cleanup.

Scenario B: Exposure (Aniline Poisoning)[8]

-

Skin Contact: Wash immediately with soap and water. Aniline absorbs through skin rapidly.

-

Signs: If the researcher's lips turn blue or they complain of headache/fatigue, suspect Methemoglobinemia.

-

Medical Action: Transport to ER immediately. Mention "Aniline Exposure." The antidote is usually Methylene Blue , but this must be administered by a physician.

References

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004–2021. Link

-

Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188–5240. Link

-

American Chemical Society (ACS). (2022). How Dangerous Is Too Dangerous? A Perspective on Azide Chemistry. ACS Chemical Health & Safety. Link

-

National Institutes of Health (NIH). (2005). Aniline Derivative-Induced Methemoglobin in Rats.[8][9][10] Journal of Environmental Pathology, Toxicology and Oncology. Link

-

University of California Center for Laboratory Safety. (2014). Safety SOP: Organic Azides. Link

Sources

- 1. Azide-linkers for Drug Design - Enamine [enamine.net]

- 2. benchchem.com [benchchem.com]

- 3. uvic.ca [uvic.ca]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. dl.begellhouse.com [dl.begellhouse.com]

- 9. Aniline derivative-induced methemoglobin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dl.begellhouse.com [dl.begellhouse.com]

Methodological & Application

Application Note: High-Efficiency Conjugation of 3-(3-Azidopropoxy)aniline to Carboxylic Acids

Executive Summary & Mechanistic Rationale

The conjugation of bifunctional linkers to targeting ligands or payloads is a cornerstone of modern drug development and bioconjugation. 3-(3-Azidopropoxy)aniline is a highly valuable heterobifunctional linker: it provides an aniline group for stable amide bond formation and a terminal azide for downstream Click Chemistry (e.g., CuAAC or SPAAC).

However, conjugating anilines to carboxylic acids presents a distinct kinetic challenge. Unlike aliphatic amines, anilines are electron-deficient and exhibit poor nucleophilicity due to the delocalization of the nitrogen lone pair into the aromatic ring. Standard aqueous coupling protocols (such as EDC/NHS) often result in sluggish kinetics, leading to the hydrolysis of the O-acylisourea intermediate before the aniline can successfully attack[1].

To overcome this, the protocol must utilize highly efficient coupling reagents that generate exceptionally electrophilic active esters. HATU (with DIPEA) or EDC/HOBt/DMAP systems are required to drive the reaction to completion[2]. Furthermore, 3-(3-Azidopropoxy)aniline is commercially supplied as a hydrochloride salt (MW: 228.68 g/mol ), meaning stoichiometric control of the organic base is critical to liberate the free nucleophile in situ.

Figure 1: Mechanistic pathway of HATU-mediated carboxylic acid activation and aniline conjugation.

Reagent Selection & Quantitative Comparison

Selecting the correct activation chemistry is dictated by the scale of the synthesis and the steric hindrance of the target carboxylic acid[3]. The table below summarizes the quantitative performance of various coupling systems specifically for aniline conjugation.

| Coupling System | Relative Aniline Conversion (%) | Reaction Time | Byproduct Solubility | Recommended Scale |

| EDC / NHS | < 20% | 24 h | Water-soluble | Not recommended |

| HATU / DIPEA | > 90% | 2 - 4 h | Organic-soluble | Discovery (< 1 g) |

| EDC / HOBt / DMAP | 80 - 95% | 12 - 18 h | Water-soluble | Process (> 1 g) |

| TCFH / NMI | > 95% | 1 - 2 h | Water-soluble | Highly hindered |

Data Synthesis: HATU is prioritized for rapid discovery workflows due to the superior leaving group ability of HOAt. EDC/HOBt with catalytic DMAP is preferred for scale-up to avoid the toxicity and explosive hazards associated with uronium salts[2],[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific analytical checkpoints, researchers can isolate failures to either the activation step or the conjugation step.

Protocol A: HATU/DIPEA-Mediated Conjugation (Discovery Scale)

Best for: Peptides, small molecule payloads, and rapid library synthesis.

Materials:

-

Carboxylic Acid (1.0 eq)

-

3-(3-Azidopropoxy)aniline hydrochloride (1.1 eq)

-

HATU (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow:

-

Solvation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF to a concentration of 0.1 M.

-

Base Addition: Add DIPEA (4.0 eq) to the solution.

-

Causality Insight: An excess of base is required. One equivalent deprotonates the carboxylic acid for activation, while another equivalent is strictly reserved to neutralize the 3-(3-Azidopropoxy)aniline hydrochloride salt.

-

-

Activation: Add HATU (1.1 eq) in one portion. Stir at room temperature (RT) for 15 minutes.

-

Validation Checkpoint 1: Quench a 2 µL aliquot in 50 µL of methanol. Analyze via LC-MS. The mass of the free carboxylic acid should be fully depleted, replaced by the corresponding methyl ester (formed during the quench) or the OAt-ester.

-

-

Conjugation: Add 3-(3-Azidopropoxy)aniline hydrochloride (1.1 eq). The solution may slightly darken. Stir at RT for 2 to 4 hours.

-

Reaction Monitoring:

-

Validation Checkpoint 2: Monitor via LC-MS for the appearance of the product mass and the disappearance of the aniline free base (

193.1 [M+H]⁺).

-

-

Workup: Dilute the reaction with Ethyl Acetate (10x volume). Wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA), saturated NaHCO₃ (to remove acidic byproducts), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: EDC/HOBt/DMAP-Mediated Conjugation (Process Scale)

Best for: Scale-up synthesis (>1 gram) where HATU byproducts are difficult to purge.

Step-by-Step Workflow:

-

Solvation: Dissolve the Carboxylic Acid (1.0 eq) and 3-(3-Azidopropoxy)aniline hydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

-

Catalyst & Base Addition: Add HOBt (0.2 eq), DMAP (1.0 eq), and DIPEA (2.0 eq).

-

Causality Insight: DMAP acts as a highly efficient acyl transfer agent. It attacks the transient O-acylisourea to form an acylpyridinium intermediate, which is vastly more reactive toward the sluggish aniline nitrogen than the O-acylisourea alone[2].

-

-

Coupling Initiation: Cool the mixture to 0 °C. Add EDC·HCl (1.2 eq) portion-wise.

-

Propagation: Allow the reaction to warm to RT and stir for 12–18 hours.

-

Workup: Wash the DCM layer directly with water, 1M HCl, and brine. The urea byproduct of EDC is water-soluble and will partition into the aqueous layer, simplifying purification[1].

Downstream Integration: Click Chemistry

Once the amide bond is successfully formed, the terminal azide group of the 3-(3-Azidopropoxy)aniline linker is primed for bioorthogonal Click Chemistry.

Critical Handling Note: Do not expose the purified azide-functionalized amide to reducing agents (e.g., DTT, TCEP, or triphenylphosphine) prior to the Click reaction, as this will rapidly reduce the azide to a primary amine via the Staudinger reaction.

Figure 2: End-to-end experimental workflow from initial activation to downstream click chemistry.

References

-

Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: National Institutes of Health (PMC) URL: [Link]

-

Title: Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Source: American Chemical Society (ACS) URL: [Link]

Sources

Application Note: Chemoselective Reductive Amination of 3-(3-Azidopropoxy)aniline Hydrochloride

Introduction & Mechanistic Rationale